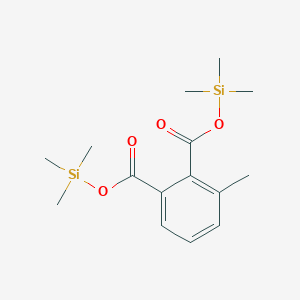
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is an organosilicon compound that features a benzene ring substituted with two trimethylsilyl groups and two ester groups. This compound is of interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate typically involves the esterification of 3-methylbenzene-1,2-dicarboxylic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale esterification reactions using optimized conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxyl group.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Substitution: Reagents like halides or alcohols in the presence of a catalyst can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Hydrolysis: 3-methylbenzene-1,2-dicarboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-carboxybenzene-1,2-dicarboxylic acid.
Applications De Recherche Scientifique
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate has several applications in scientific research:
Materials Science: Employed in the preparation of silicon-containing polymers and materials.
Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate involves the reactivity of the trimethylsilyl groups and ester functionalities The trimethylsilyl groups can act as protecting groups for hydroxyl or carboxyl groups, preventing unwanted reactions during synthesis
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(trimethylsilyl) pyridine-2,3-dicarboxylate
- Bis(trimethylsilyl) pyridine-3,4-dicarboxylate
- 1,4-Bis(trimethylsilyl)benzene
Uniqueness
Bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate is unique due to the presence of both trimethylsilyl and ester groups on a benzene ring, which provides a combination of reactivity and stability. This makes it a versatile compound for various synthetic applications and material science research.
Propriétés
Numéro CAS |
116381-12-5 |
|---|---|
Formule moléculaire |
C15H24O4Si2 |
Poids moléculaire |
324.52 g/mol |
Nom IUPAC |
bis(trimethylsilyl) 3-methylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H24O4Si2/c1-11-9-8-10-12(14(16)18-20(2,3)4)13(11)15(17)19-21(5,6)7/h8-10H,1-7H3 |
Clé InChI |
LQTHGWXYMMBQSD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C(=O)O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14301894.png)
![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)

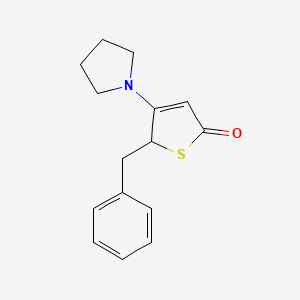
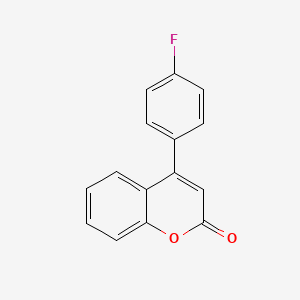

![3-[1-(2,4-Dichlorophenyl)butane-1-sulfonyl]pyridine](/img/structure/B14301924.png)
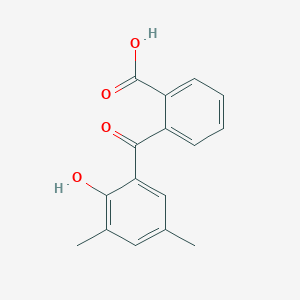
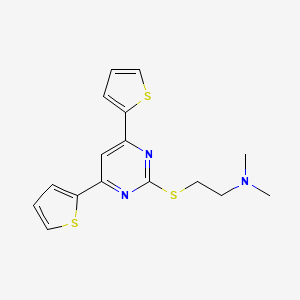
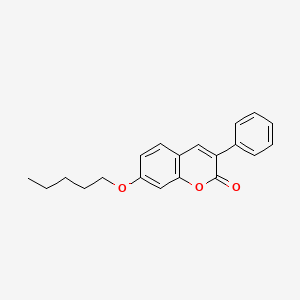

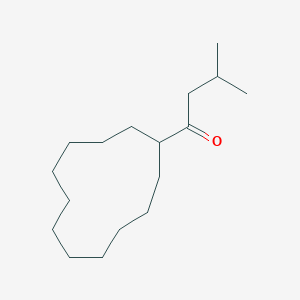
![3-{[2,2-Bis(hydroxymethyl)butoxy]carbonyl}undec-4-enoate](/img/structure/B14301971.png)
![Diethyl [1-(methylsulfanyl)prop-1-en-1-yl]phosphonate](/img/structure/B14301973.png)
